molecular formula C6H4ClO3 B1176096 LHRH cysteamide, des-Arg- CAS No. 144700-79-8

LHRH cysteamide, des-Arg-

カタログ番号: B1176096
CAS番号: 144700-79-8
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Luteinizing Hormone-Releasing Hormone (LHRH) cysteamide, des-Arg-, is a synthetic analog of native LHRH (a decapeptide: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂). The term "des-Arg-" indicates the removal of the arginine residue at position 8, a structural modification aimed at altering receptor binding affinity and metabolic stability. The addition of a cysteamide group (a sulfur-containing moiety) further enhances resistance to enzymatic degradation, a common limitation of native LHRH, which has a plasma half-life of 3–4 minutes . For example, glycosylated LHRH analogs with D-amino acid substitutions (e.g., D-Trp⁶) and sugar conjugates exhibit prolonged stability and enhanced antitumor activity .

特性

CAS番号

144700-79-8

分子式

C6H4ClO3

同義語

LHRH cysteamide, des-Arg-

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Structural and Metabolic Stability

LHRH cysteamide, des-Arg- belongs to a class of LHRH analogs modified to resist proteolytic cleavage. Key comparisons include:

Compound Structural Modifications Plasma Half-Life Key Enzymatic Cleavage Sites
Native LHRH None 3–4 minutes Trp³-Ser⁴, Tyr⁵-Gly⁶, Leu⁷-Arg⁸
Glycosylated LHRH (Compound 1) Lac at N-terminus, D-Trp⁶ >4 hours Trp³-Ser⁴ (minor), Ser⁴-Tyr⁵ (major)
LHRH cysteamide, des-Arg- Arg⁸ deletion, cysteamide addition Inferred: >2 hours Likely altered due to Arg⁸ removal
Degarelix (LHRH antagonist) Acylated D-alanine, modified C-terminus ~53 days (monthly dosing) N/A (non-peptide antagonist)
  • Metabolic Stability: Glycosylation and D-amino acid substitutions (e.g., D-Trp⁶) in analogs like Compound 1 and 6 increase plasma half-lives >20-fold compared to native LHRH . The cysteamide modification in LHRH cysteamide, des-Arg- likely confers similar stability by blocking protease access.

Antiproliferative Efficacy in Cancer Cells

LHRH analogs exhibit receptor-dependent antitumor effects in hormone-sensitive cancers (e.g., prostate, breast). Comparative data from in vitro studies:

Compound LNCaP Cell Growth Inhibition (48 h) DU145 Cell Growth Inhibition (48 h) PC3 Cell Growth Inhibition (96 h)
Native LHRH <10% <10% <10%
Glycosylated LHRH (100 μM) 35–53% 30–55% 20–37%
Triptorelin (agonist, 200 μM) 25–40% 20–35% <10%
LHRH cysteamide, des-Arg- Inferred: Comparable to glycosylated analogs Inferred: Similar receptor affinity Likely lower due to PC3 receptor negativity
  • Mechanistic Insight : Glycosylated analogs and LHRH cysteamide, des-Arg- likely inhibit cancer proliferation via LHRH receptor-mediated pathways, with potency dependent on receptor density. PC3 cells (LHRH receptor-negative) show minimal response, underscoring receptor specificity .

Clinical and Pharmacodynamic Profiles

Parameter LHRH Agonists (e.g., Leuprorelin) LHRH Antagonists (e.g., Degarelix) LHRH Cysteamide, Des-Arg-
Flare-Up Risk High (transient LH surge) None Likely none (antagonist-like action)
Onset of Castration 3–4 weeks 24–72 hours Unknown; depends on formulation
Metabolic Pathway Hepatic/kidney clearance Renal excretion Inferred: Hepatic/kidney (peptide-based)
Cost Implications ~$800/month \sim$1,200/month Likely higher due to synthesis complexity
  • Flare-Up Phenomenon: LHRH agonists induce an initial testosterone surge, requiring co-administration with antiandrogens (e.g., enzalutamide) . Antagonists like Degarelix and modified analogs (e.g., LHRH cysteamide, des-Arg-) avoid this risk, making them preferable in metastatic settings .

Enzymatic and Receptor Binding Studies

  • Receptor Affinity : Glycosylated LHRH analogs retain high affinity for LHRH receptors despite structural modifications . The des-Arg- modification in LHRH cysteamide may reduce binding to pituitary receptors but enhance selectivity for peripheral LHRH receptors overexpressed in tumors .
  • Enzymatic Resistance : The cysteamide group likely protects against peptidases targeting Arg⁸, a major cleavage site in native LHRH .

Q & A

Basic Research Questions

Q. What are the key structural modifications in LHRH cysteamide, des-Arg- compared to native LHRH, and how do these influence receptor binding affinity?

  • Methodological Answer : To assess structural modifications, researchers should perform comparative sequence analysis and molecular docking studies. Key steps include:

  • Sequence alignment : Identify amino acid substitutions (e.g., removal of arginine at position 8, addition of cysteamide) using tools like PyMOL or Clustal Omega .
  • Receptor binding assays : Use radiolabeled ligand competition assays (e.g., with pituitary membrane preparations) to quantify binding affinity changes .
  • Functional validation : Measure downstream signaling (e.g., LH/FSH release in vitro) to correlate structural changes with biological activity .

Q. How can in vitro models be optimized to assess the pharmacokinetic profile of LHRH cysteamide, des-Arg-?

  • Methodological Answer :

  • Cell line selection : Use hormone-responsive cell lines (e.g., GT1-7 neurons or prostate cancer cells) to model target tissues .
  • Stability assays : Perform mass spectrometry (LC-MS/MS) to evaluate degradation half-life in simulated physiological fluids (e.g., plasma, lysosomal extracts) .
  • Permeability testing : Apply Caco-2 cell monolayers or artificial membranes (PAMPA) to predict intestinal absorption .

Advanced Research Questions

Q. What statistical approaches are recommended to resolve contradictions in efficacy data between preclinical and clinical studies of LHRH cysteamide, des-Arg-?

  • Methodological Answer :

  • Meta-analysis : Aggregate preclinical and Phase I/II data using random-effects models to quantify heterogeneity (e.g., Cochrane Review guidelines) .
  • Sensitivity analysis : Adjust for confounding variables (e.g., dosing schedules, patient demographics) using multivariate regression .
  • Estimand framework : Define intercurrent events (e.g., treatment discontinuation, concurrent therapies) to align analysis with clinical intent per ICH E9(R1) .

Q. How do differential signaling outcomes of LHRH cysteamide, des-Arg- across cancer subtypes inform personalized therapeutic strategies?

  • Methodological Answer :

  • Transcriptomic profiling : Use RNA-seq or single-cell sequencing to identify subtype-specific receptor isoforms or downstream effectors (e.g., MAPK vs. PKC pathways) .
  • Patient-derived xenografts (PDX) : Compare tumor regression rates in PDX models of prostate vs. breast cancer to validate subtype-specific efficacy .
  • Biomarker discovery : Correlate clinical response with circulating microRNAs or proteomic signatures using machine learning (e.g., LASSO regression) .

Methodological Considerations Table

Research Aspect Recommended Approach Key References
Structural AnalysisMolecular docking, radioligand binding assays
Pharmacokinetic ModelingLC-MS/MS stability testing, Caco-2/PAMPA permeability assays
Data Contradiction ResolutionMeta-analysis, estimand framework, sensitivity analysis
Personalized TherapeuticsPDX models, transcriptomic profiling, biomarker discovery

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。